Cas no 1823331-32-3 (1H-Pyrrole-2-carboxamide, 3-amino-)

1H-Pyrrole-2-carboxamide, 3-amino- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2-carboxamide, 3-amino-
-
- インチ: 1S/C5H7N3O/c6-3-1-2-8-4(3)5(7)9/h1-2,8H,6H2,(H2,7,9)
- InChIKey: QHKDIOCTRDVFNB-UHFFFAOYSA-N
- ほほえんだ: N1C=CC(N)=C1C(N)=O
1H-Pyrrole-2-carboxamide, 3-amino- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512242-1g |
3-Amino-1H-pyrrole-2-carboxamide |
1823331-32-3 | 95% | 1g |
$*** | 2023-03-30 |
1H-Pyrrole-2-carboxamide, 3-amino- 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1H-Pyrrole-2-carboxamide, 3-amino-に関する追加情報
Recent Advances in the Study of 1H-Pyrrole-2-carboxamide, 3-amino- (CAS: 1823331-32-3): A Promising Scaffold in Medicinal Chemistry
The compound 1H-Pyrrole-2-carboxamide, 3-amino- (CAS: 1823331-32-3) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold, characterized by its pyrrole ring and carboxamide functionality, has been identified as a key structural motif in the development of novel therapeutic agents. Recent studies have explored its role in modulating various biological targets, including enzymes, receptors, and signaling pathways, making it a promising candidate for the treatment of diverse diseases.
One of the most notable advancements in the study of 1H-Pyrrole-2-carboxamide, 3-amino- is its application in the design of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous pathologies, such as cancer and inflammatory disorders. Researchers have synthesized and evaluated a series of derivatives based on this scaffold, demonstrating potent inhibitory activity against specific kinases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that certain 3-amino-pyrrole-2-carboxamide derivatives exhibited nanomolar affinity for tyrosine kinases, highlighting their potential as anticancer agents.
In addition to its kinase inhibitory properties, 1H-Pyrrole-2-carboxamide, 3-amino- has also been investigated for its antimicrobial potential. A 2023 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel analogs with enhanced activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings underscore the scaffold's utility in addressing the growing challenge of antimicrobial resistance.
Another area of interest is the scaffold's role in central nervous system (CNS) drug development. The pyrrole ring's lipophilic nature and ability to cross the blood-brain barrier make it an attractive candidate for targeting neurological disorders. Recent preclinical studies have explored its potential in modulating neurotransmitter systems, with promising results in models of depression and anxiety. For example, a derivative of 1H-Pyrrole-2-carboxamide, 3-amino- was shown to act as a selective serotonin reuptake inhibitor (SSRI), offering a new avenue for the treatment of mood disorders.
The synthetic accessibility of 1H-Pyrrole-2-carboxamide, 3-amino- further enhances its appeal as a medicinal chemistry scaffold. Recent advancements in green chemistry have enabled the development of more efficient and sustainable synthetic routes, reducing the environmental impact of large-scale production. A 2023 review in Organic Process Research & Development highlighted several innovative methodologies, including catalytic amidation and microwave-assisted synthesis, which have significantly improved yields and purity.
Despite these promising developments, challenges remain in the optimization of 1H-Pyrrole-2-carboxamide, 3-amino- derivatives for clinical use. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between academia and industry are essential to accelerate the translation of these findings into viable therapeutics. Ongoing research is expected to uncover new applications and refine the pharmacological profile of this versatile scaffold.
In conclusion, 1H-Pyrrole-2-carboxamide, 3-amino- (CAS: 1823331-32-3) represents a highly promising scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition, antimicrobial activity, and CNS drug development. The latest research underscores its versatility and highlights the need for continued exploration to fully realize its therapeutic benefits. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is poised to play a pivotal role in the discovery of next-generation pharmaceuticals.
1823331-32-3 (1H-Pyrrole-2-carboxamide, 3-amino-) 関連製品
- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)
- 1356553-46-2(N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide)
- 338759-79-8(2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-)
- 62833-51-6(Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)
- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 2171627-74-8(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid)
- 4965-26-8(5-Nitrobenzobthiophene)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 297765-50-5((S)-1-(4-Bromophenyl)-2-azidoethanol)




